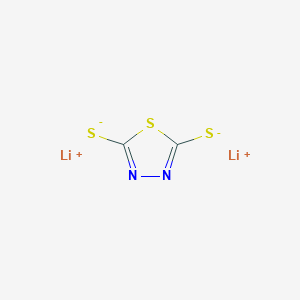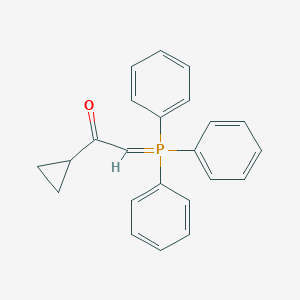![molecular formula C40H50N8O12S B114963 2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid CAS No. 144408-86-6](/img/structure/B114963.png)
2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Nutritional Perspectives and Carcinogenic Potential
Dietary Factors and Breast Cancer Research indicates that dietary factors may influence the incidence of mammary gland cancer. Notably, heterocyclic amines (HAs) found in meats like beef, chicken, pork, and fish, cooked by ordinary methods, have been implicated. Specifically, 2-Amino-1-methyl-6-phenylimidazo [4, 5-b]pyridine (PhIP) prevalent in fried and barbecued beef, a staple in some diets, has been shown to cause mammary gland cancer in rats. The paper suggests that HAs, including PhIP, may be etiologic agents in human breast cancer, pointing to the interaction between dietary carcinogenic and anticarcinogenic agents as an area for further study (Snyderwine, 1994).
Environmental and Synthetic Applications
Sorption of Herbicides to Soil The sorption of phenoxy herbicides like 2,4-D to soil, organic matter, and minerals is explored, considering parameters such as soil organic carbon content and mineral content. The findings suggest that soil organic matter and iron oxides are critical sorbents for phenoxy herbicides, hinting at the complex interaction between environmental pollutants and natural substrates (Werner, Garratt, & Pigott, 2012).
Therapeutic Potential and Drug Discovery
Tetrahydroisoquinolines in Therapeutics Tetrahydroisoquinolines, including the compound , are explored for their therapeutic potential, particularly in cancer and central nervous system disorders. The review covers patents and therapeutic applications of these compounds, indicating their significance in drug discovery and potential for addressing various diseases (Singh & Shah, 2017).
Flavor Compounds and Food Chemistry
Branched Chain Aldehydes in Foods The paper reviews the production and breakdown pathways of branched aldehydes, significant flavor compounds in foods. It emphasizes understanding the generation pathways of these compounds for controlling their levels in food products, indicating the intricate balance between desirable and undesirable compounds in food chemistry (Smit, Engels, & Smit, 2009).
Neuroprotective Agents and Neuropharmacology
Neuroprotective Properties of YM872 YM872, a highly water-soluble alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor antagonist, is studied for its neuroprotective properties, particularly in the context of acute stroke treatment. This review details the in vitro and in vivo neuropharmacology of YM872, highlighting its potential in neuroprotection and stroke therapy (Takahashi et al., 2006).
Eigenschaften
CAS-Nummer |
144408-86-6 |
|---|---|
Produktname |
2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
Molekularformel |
C40H50N8O12S |
Molekulargewicht |
866.9 g/mol |
IUPAC-Name |
2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C40H50N8O12S/c1-20-27-9-8-25(50)16-23(27)17-29(42-20)34(53)46(3)21(2)33(41)36(55)48(19-26-18-31(51)37(60-26)47-12-10-32(52)45-40(47)59)35(54)28(11-13-61-4)43-39(58)44-30(38(56)57)15-22-6-5-7-24(49)14-22/h5-10,12,14,16,19-21,28-31,33,37,42,49-51H,11,13,15,17-18,41H2,1-4H3,(H,56,57)(H2,43,44,58)(H,45,52,59)/b26-19+/t20?,21?,28-,29?,30?,31?,33?,37?/m0/s1 |
InChI-Schlüssel |
UTIFRWPUJPPZEZ-LGUFXXKBSA-N |
Isomerische SMILES |
CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)N(/C=C/3\CC(C(O3)N4C=CC(=O)NC4=O)O)C(=O)[C@H](CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)N)C=C(C=C2)O |
SMILES |
CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)N(C=C3CC(C(O3)N4C=CC(=O)NC4=O)O)C(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)N)C=C(C=C2)O |
Kanonische SMILES |
CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)N(C=C3CC(C(O3)N4C=CC(=O)NC4=O)O)C(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)N)C=C(C=C2)O |
Synonyme |
napsamycin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide,N-methyl-4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-N-[3-methyl-1-[(2-pyridinylamino)carbonyl]butyl]-,(S)-](/img/structure/B114880.png)
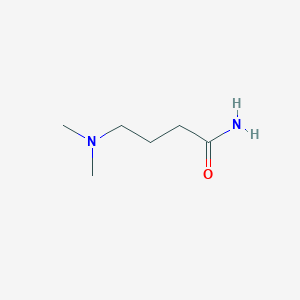
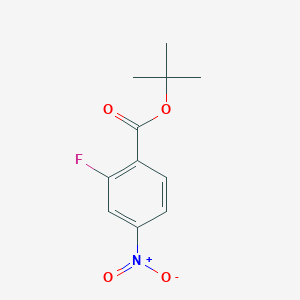
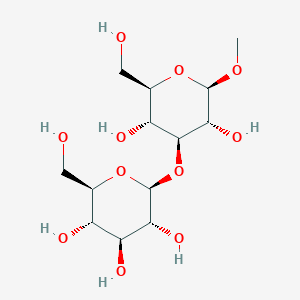
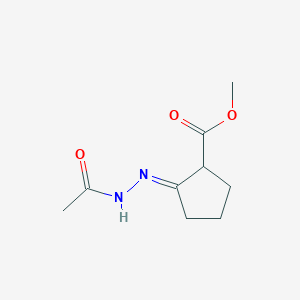
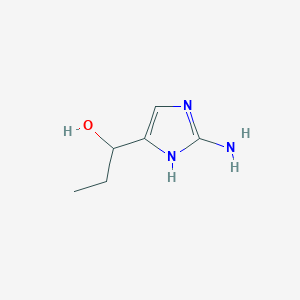
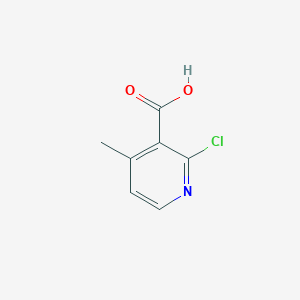
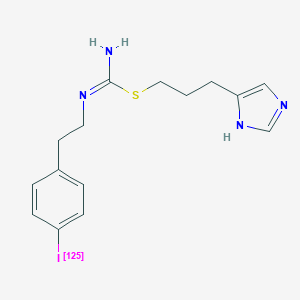
![6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one](/img/structure/B114903.png)

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile](/img/structure/B114909.png)
![2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B114917.png)
